Ademetionine vs. Celecoxib in Knee Osteoarthritis: Equivalent Long-Term Efficacy with Delayed Onset
A double-blind, cross-over trial directly compared Ademetionine (1200 mg/day) to the COX-2 inhibitor celecoxib (200 mg/day) in 56 patients with knee osteoarthritis over 16 weeks. While celecoxib showed a faster onset, demonstrating significantly greater pain reduction at Month 1 (p=0.024), there was no significant difference in pain reduction between the two groups by Month 2 (p<0.01) [1].
| Evidence Dimension | Pain reduction efficacy over time |
|---|---|
| Target Compound Data | Ademetionine 1200 mg/day; pain reduction at Month 1: less than celecoxib; Month 2: equivalent to celecoxib. |
| Comparator Or Baseline | Celecoxib 200 mg/day; significantly more pain reduction at Month 1 (p=0.024). |
| Quantified Difference | Month 1: Celecoxib superior (p=0.024). Month 2: No significant difference between treatments (p<0.01). |
| Conditions | Randomized, double-blind, cross-over trial; 56 subjects with knee osteoarthritis; 16-week duration. |
Why This Matters
For research into long-term osteoarthritis management, ademetionine offers a non-COX-2 inhibitory alternative with comparable efficacy to a standard prescription drug after 8 weeks, potentially avoiding gastrointestinal and cardiovascular safety concerns associated with chronic NSAID use.
- [1] Najm, W. I., et al. S-adenosyl methionine (SAMe) versus celecoxib for the treatment of osteoarthritis symptoms: a double-blind cross-over trial. BMC Musculoskeletal Disorders 5, 6 (2004). View Source
